molecular formula C26H25FN4OS B11089640 N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Cat. No.: B11089640
M. Wt: 460.6 g/mol
InChI Key: IVUFKZIIGHQMJH-UHFFFAOYSA-N
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Description

N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide (let’s call it “Compound X” for brevity) is a complex organic molecule with intriguing properties. It belongs to the class of azulene derivatives, characterized by their unique fused ring system and potential biological activities.

Preparation Methods

Synthetic Routes::

    Total Mechano-Synthesis:

    Wittig Reaction:

Industrial Production::
  • The industrial-scale synthesis of Compound X remains an active area of research. The mechano-synthesis approach shows promise for sustainable manufacturing.

Chemical Reactions Analysis

    Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, is crucial for further elaboration in PTV synthesis.

Scientific Research Applications

    Medicine: Compound X’s pleiotropic effects (anti-inflammatory, immunomodulatory, antithrombotic) make it an interesting candidate for drug development.

    Chemistry: Its unique structure inspires synthetic strategies and mechanistic studies.

    Biology: Investigating its impact on cellular pathways and targets.

Mechanism of Action

  • Compound X likely exerts its effects through HMG-CoA reductase inhibition (similar to statins) and other pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Compound X’s azulene-based core sets it apart from other cholesterol-lowering agents.

    Similar Compounds: While Compound X is unique, related compounds include pitavastatin and other statins.

Properties

Molecular Formula

C26H25FN4OS

Molecular Weight

460.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-(4-methoxyphenyl)-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C26H25FN4OS/c1-3-15-28-25(33)23-22(17-7-11-19(27)12-8-17)21-6-4-5-16-30-24(29-31(23)26(21)30)18-9-13-20(32-2)14-10-18/h3,7-14H,1,4-6,15-16H2,2H3,(H,28,33)

InChI Key

IVUFKZIIGHQMJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)F)C(=S)NCC=C

Origin of Product

United States

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